molecular formula C14H20N2 B3236676 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane CAS No. 1373273-51-8

3-Benzyl-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B3236676
CAS No.: 1373273-51-8
M. Wt: 216.32 g/mol
InChI Key: JVKNKFDGLBRQPB-UHFFFAOYSA-N
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Description

3-Benzyl-3,6-diazabicyclo[322]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzylamine and a bicyclic precursor.

    Cyclization Reaction: The key step involves a cyclization reaction where the benzylamine reacts with the bicyclic precursor under specific conditions to form the desired bicyclic structure.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,6-diazabicyclo[3.2.2]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways or catalytic processes, depending on the application.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diazabicyclo[3.2.2]nonane: Lacks the benzyl group, resulting in different reactivity and applications.

    3-Benzyl-3,6-diazabicyclo[3.2.1]octane: Similar structure but with a different ring size, affecting its chemical properties.

Uniqueness

3-Benzyl-3,6-diazabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure and the presence of the benzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.2.2]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNKFDGLBRQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
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Reactant of Route 6
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